molecular formula C19H22N6O2 B2664440 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 1021061-27-7

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2664440
CAS No.: 1021061-27-7
M. Wt: 366.425
InChI Key: QFXYFUNSAMEZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic small molecule designed for pharmaceutical and cancer biology research. Its structure incorporates a 1H-pyrazolo[3,4-d]pyrimidine core, a well-characterized scaffold known to function as a bioisostere of the endogenous purine base adenine . This key feature allows derivatives of this chemotype to act as competitive ATP antagonists, effectively inhibiting the activity of various receptor tyrosine kinases (RTKs) and other kinases implicated in oncogenic signaling pathways . The molecular architecture of this compound includes several pharmacophoric features common to kinase inhibitors: the planar pyrazolopyrimidine ring system is intended to occupy the adenine binding pocket of the kinase domain, the morpholine substituent can enhance solubility and influence pharmacokinetic properties, and the phenylacetamide group serves as a flexible hydrophobic tail that may engage with adjacent hydrophobic regions . Compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activities against critical oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and have been investigated as dual inhibitors of targets like c-Met and STAT3 for enhanced antitumor efficacy . This specific molecule, with its unique combination of morpholine and phenylacetamide groups, is a valuable chemical tool for researchers exploring structure-activity relationships, designing novel inhibitors, and studying intracellular signaling cascades in various disease models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-17(12-15-4-2-1-3-5-15)20-6-7-25-19-16(13-23-25)18(21-14-22-19)24-8-10-27-11-9-24/h1-5,13-14H,6-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYFUNSAMEZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process .

Mechanism of Action

The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold or related pharmacophores, focusing on structural variations and their hypothesized impacts.

Pyrazolo[3,4-d]pyrimidine Derivatives with Sulfonamide and Chromenone Substituents

Example Compound (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Differences: The 3-position is substituted with a benzenesulfonamide group, enhancing solubility via the sulfonamide’s polarity.
  • Hypothesized Effects: The sulfonamide may improve aqueous solubility compared to the target compound’s phenylacetamide, but its larger size could reduce membrane permeability.

Thio-Linked Benzoheterocyclic Derivatives ()

Example Compound (2u):
2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole

  • Structural Differences:
    • A thioether linkage connects the pyrazolo-pyrimidine core to a benzo[d]thiazole group.
    • The 1-position has a polyethylene glycol (PEG)-like chain, enhancing hydrophilicity.
  • The PEG-like chain may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s ethyl-phenylacetamide .

Triazole-Based Acetamide Derivatives ()

Example Compound: 2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

  • Structural Differences: Replaces the pyrazolo-pyrimidine core with a 1,2,3-triazole ring. Retains the phenylacetamide group but introduces a 4-oxomorpholino-aniline moiety.
  • Hypothesized Effects: The triazole ring offers metabolic stability due to resistance to oxidative degradation. The 4-oxomorpholino group may mimic the target compound’s morpholino substituent but with altered electronic effects due to the ketone .

Morpholino-Pyrazolo-Pyrimidine with Extended Chains ()

Example Compound: (R)-N-(4-(1-(7-(Hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide

  • Structural Differences: A 7-(hydroxyamino)-7-oxoheptyl chain at the 1-position introduces a hydroxamic acid group, a known zinc-binding motif. Dual morpholine substituents (at pyrazolo-pyrimidine 4-position and carboxamide side chain).
  • Dual morpholino groups may excessively increase polarity, reducing cell permeability .

Comparative Data Table

Feature Target Compound Sulfonamide-Chromenone () Thio-Benzoheterocycle () Triazole Acetamide ()
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 1,2,3-Triazole
Key Substituents 4-Morpholino, ethyl-phenylacetamide 3-Benzenesulfonamide, chromen-2-yl ethyl (fluorinated) 4-Thio-benzo[d]thiazole, PEG-like chain 4-Oxomorpholino-aniline, phenylacetamide
Solubility Moderate (morpholino, amide) High (sulfonamide) High (PEG chain) Moderate (oxomorpholino)
Lipophilicity (logP) Moderate (predicted) High (fluorinated aryl) Low-to-moderate (thioether, PEG) Moderate (triazole, phenyl)
Metabolic Stability Likely moderate High (fluorine) Moderate (thioether) High (triazole)
Target Implications Kinase inhibition (speculative) Kinase/chromenone-associated targets Kinase/DNA interaction Kinase/oxidative stress targets

Research Findings and Implications

  • Morpholino vs. Sulfonamide: The morpholino group in the target compound balances solubility and permeability better than bulky sulfonamides, which may favor extracellular targets .
  • Fluorination: Fluorinated analogs () show enhanced metabolic stability, suggesting that introducing fluorine into the target compound’s phenylacetamide could improve pharmacokinetics.
  • Linker Flexibility: The ethyl linker in the target compound provides optimal spacing for binding compared to rigid PEG chains () or long hydroxamic acid chains ().

Biological Activity

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex molecular structure characterized by a pyrazolo[3,4-d]pyrimidine core, a morpholino group, and an acetamide moiety. Its structural formula can be summarized as follows:

Molecular Formula C18H20N6O2\text{Molecular Formula }C_{18}H_{20}N_6O_2

This unique combination of functional groups enhances its solubility and biological activity, making it a promising candidate for drug development.

This compound primarily functions as a kinase inhibitor . Kinases are pivotal in cellular signaling pathways, and their dysregulation is often implicated in cancer. The pyrazolo[3,4-d]pyrimidine scaffold has shown efficacy in inhibiting various kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound effectively targets tyrosine kinases involved in cancer progression.
  • Cell Cycle Regulation : It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Table 1: Biological Activity Summary

Activity TypeDescription
Anticancer Activity Demonstrated significant inhibition of cell proliferation in various cancer cell lines.
Kinase Inhibition Effective against multiple kinases, particularly those involved in oncogenesis.
Cell Cycle Arrest Induces G2/M phase arrest in cancer cells, promoting apoptosis.

Case Studies

  • In Vitro Studies :
    • A study evaluating the compound's effects on A549 lung cancer cells reported an IC50 value of approximately 1.58 µM, indicating potent antiproliferative activity. The compound was found to significantly increase the percentage of cells in the G2/M phase of the cell cycle at concentrations as low as 0.5 µM .
  • Kinase Targeting :
    • Interaction studies using biochemical assays demonstrated that this compound effectively binds to specific kinase targets, leading to reduced kinase activity compared to control groups.
  • Comparative Analysis :
    • When compared to other pyrazolo derivatives, this compound exhibited superior potency against specific cancer types, showcasing its potential as a lead compound for further modifications aimed at enhancing selectivity and efficacy against particular malignancies.

Q & A

Q. How are off-target effects minimized during lead optimization?

  • Answer :
  • Selectivity profiling : Screen against panels of kinases or GPCRs (e.g., Eurofins KinaseProfiler™) .
  • Covalent modification : Introduce reactive groups (e.g., acrylamides) for irreversible binding to specific cysteine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.